![molecular formula C14H5Br2FN2S3 B1493566 4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1493566.png)
4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole is a complex organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of bromine, fluorine, and thiophene groups attached to a benzothiadiazole core. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole typically involves multi-step organic reactions. One common method includes the bromination of thiophene derivatives followed by coupling reactions with benzothiadiazole. The reaction conditions often require the use of catalysts such as palladium and solvents like dimethylformamide (DMF) to facilitate the coupling process. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, industrial production may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the benzothiadiazole core.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various substituted benzothiadiazoles, sulfoxides, sulfones, and extended conjugated systems, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of organic photovoltaic cells and other electronic devices.
Mechanism of Action
The mechanism by which 4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the electronic properties of the target molecules, leading to changes in their behavior and function. The pathways involved often include electron transfer processes and the modulation of redox states.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole
- 4,7-Dibromobenzo[c]-1,2,5-thiadiazole
- 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester)
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
Uniqueness
Compared to similar compounds, 4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole stands out due to the presence of the fluorine atom, which significantly alters its electronic properties. This modification enhances its stability and makes it more suitable for specific applications, such as in organic electronics and fluorescent probes.
Properties
Molecular Formula |
C14H5Br2FN2S3 |
|---|---|
Molecular Weight |
476.2 g/mol |
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C14H5Br2FN2S3/c15-10-3-1-8(20-10)6-5-7(17)12(9-2-4-11(16)21-9)14-13(6)18-22-19-14/h1-5H |
InChI Key |
NRHPNDCWHKYKEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=C(C3=NSN=C23)C4=CC=C(S4)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


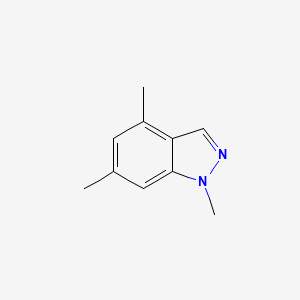
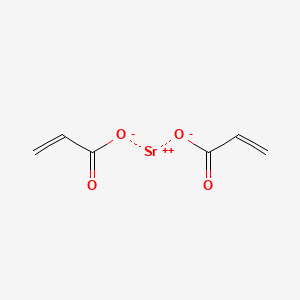
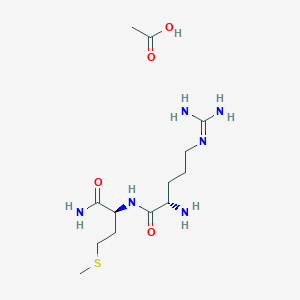
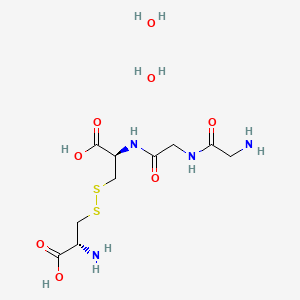
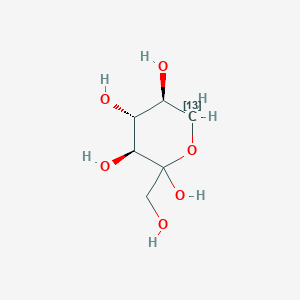
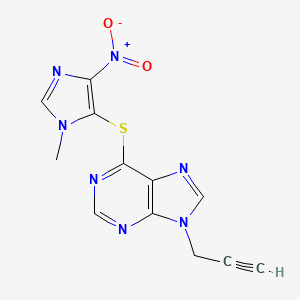

![hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium](/img/structure/B1493546.png)

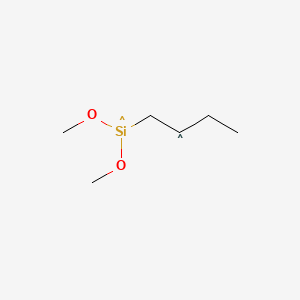

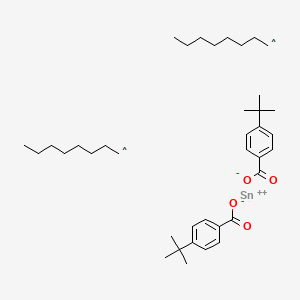

![7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene](/img/structure/B1493563.png)
